Cathinone hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Cathinone hydrochloride primarily targets the monoamine transporters in the central nervous system (CNS) . These transporters are responsible for the reuptake of neurotransmitters such as dopamine, epinephrine, norepinephrine, and serotonin .
Mode of Action
This compound interacts with its targets by stimulating the release of dopamine and inhibiting the reuptake of epinephrine, norepinephrine, and serotonin in the CNS . This interaction results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neuron signaling and stimulation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis, release, and reuptake of monoamine neurotransmitters . The downstream effects of these changes include increased neuron signaling and stimulation, which contribute to the compound’s stimulant effects .
Pharmacokinetics
It is known that the compound can easily cross cell membranes and other barriers, including the blood-brain barrier . This allows it to reach its targets in the CNS. The absorption of cathinone has two phases: one in the buccal mucosa and one in the stomach and small intestine .
Result of Action
The molecular and cellular effects of this compound’s action include increased neuron signaling and stimulation due to the increased concentration of monoamine neurotransmitters in the synaptic cleft . This results in the compound’s stimulant effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the stomach and small intestine
Biochemical Analysis
Biochemical Properties
Cathinone Hydrochloride is a potent releaser of norepinephrine and dopamine from their intracellular stores . It interacts with these neurotransmitters, causing a release that leads to increased levels in the synaptic cleft, thereby enhancing neurotransmission .
Cellular Effects
This compound influences cell function by altering neurotransmission. It impacts cell signaling pathways related to norepinephrine and dopamine, potentially affecting various cellular processes .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the transporters of norepinephrine and dopamine. It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft and enhanced neurotransmission .
Dosage Effects in Animal Models
In animal models, this compound has been shown to produce amphetamine-like stimulus effects . Detailed information on the effects of different dosages and potential toxic or adverse effects at high doses is currently limited.
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via the transporters of norepinephrine and dopamine . Detailed information on its localization or accumulation is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cathinone hydrochloride typically involves the nucleophilic addition of a Grignard reagent to p-tolunitrile to form the necessary ketones . This is followed by acid-catalyzed bromination of these ketones and subsequent amination to provide the cathinones’ free base . The free base is then acid precipitated to afford the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry is essential for quality control .
Chemical Reactions Analysis
Types of Reactions: Cathinone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Cathinone hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Cathinone hydrochloride is chemically similar to several other compounds:
Ephedrine: Shares structural similarities but differs in its pharmacological profile.
Cathine: A less potent stimulant found in khat.
Methcathinone: A synthetic derivative with stronger stimulant effects.
Uniqueness: this compound’s unique β-keto structure distinguishes it from other amphetamines, contributing to its specific pharmacological effects . Its natural occurrence in khat also sets it apart from purely synthetic analogs .
Properties
IUPAC Name |
(2S)-2-amino-1-phenylpropan-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZCAKYHISJOIK-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048866 | |
Record name | (-)- (S)-Cathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72739-14-1 | |
Record name | Cathinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072739141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)- (S)-Cathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanone, 2-amino-1-phenyl-, hydrochloride, (2S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CATHINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272NNG64V6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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